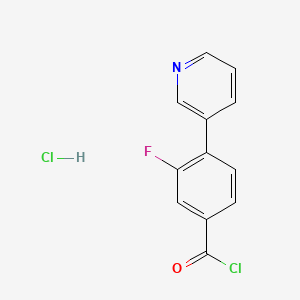

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride: is an organic compound that features a benzoyl chloride group substituted with a fluorine atom and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoyl chloride and 3-pyridylboronic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-fluorobenzoyl chloride with 3-pyridylboronic acid in the presence of a base such as potassium carbonate.

Hydrochloride Formation: The final step involves the conversion of the resulting product to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The benzoyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Nitro, Sulfonyl, and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

Alcohols and Amines: Formed from reduction reactions.

Scientific Research Applications

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.

Biological Research: Studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride depends on its specific application. In medicinal chemistry, it may act as an intermediate that interacts with molecular targets such as enzymes or receptors. The molecular pathways involved would vary based on the specific biological context and the nature of the final pharmaceutical product.

Comparison with Similar Compounds

Similar Compounds

3-Fluorobenzoyl Chloride: A simpler analog that lacks the pyridinyl group.

4-Fluorobenzoyl Chloride: Another analog with the fluorine atom in a different position on the benzene ring.

3-(Pyridin-3-yl)benzoyl Chloride: An analog without the fluorine substitution.

Uniqueness

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is unique due to the presence of both the fluorine atom and the pyridinyl group, which can impart distinct chemical and biological properties

Biological Activity

3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is an acyl chloride compound characterized by its unique structure, which includes a fluorine atom and a pyridine ring. This compound has garnered interest for its potential biological activities, particularly in pharmaceutical applications. Its ability to participate in nucleophilic acyl substitution reactions makes it a versatile building block in organic synthesis and drug development.

The molecular formula of this compound is C₁₂H₉ClFN₁O. As an acyl chloride, it readily reacts with various nucleophiles, enabling the formation of esters and amides. The hydrochloride form increases its solubility in water, enhancing its usability in biological studies and applications.

Biological Activity Overview

Preliminary investigations into the biological activity of this compound suggest potential therapeutic effects, primarily through its interaction with specific enzymes or receptors. These interactions could elucidate its role in various biological pathways, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound may stem from its ability to modify biological molecules through acylation. This property allows it to influence enzyme activity and receptor binding, which are critical for therapeutic efficacy.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Fluoro-3-trifluoromethylbenzoyl chloride | Contains trifluoromethyl group | Enhanced lipophilicity; potential for increased bioactivity |

| N-[3-fluoro-4-(6-methoxyquinolin-4-yloxy)phenyl]dicarboxamide | Contains quinoline moiety | Potential for diverse biological interactions; used in cancer treatment |

| 4-(2-Pyridinyl)benzoyl chloride hydrochloride | Pyridine ring attached directly to benzoyl | Similar reactivity but different biological targets |

This table illustrates how the unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

- Binding Affinity Studies : Initial studies have focused on assessing the binding affinity of this compound to various enzymes. For instance, structure-based drug design approaches have been employed to develop inhibitors targeting Trypanosoma cruzi CYP51, revealing that modifications similar to those found in this compound can significantly affect binding affinity and biological activity .

- In Vitro Activity : In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of related compounds against cancer cell lines. Some derivatives exhibited low nanomolar inhibitory activities against specific targets, indicating that similar modifications could enhance the therapeutic profile of this compound .

- Structure–Activity Relationship (SAR) : Research has shown that the presence of specific functional groups can dramatically influence the biological activity of pyridine-based compounds. For example, alterations in the substituents on the pyridine ring were found to affect the interaction with metabotropic glutamate receptors, which are implicated in various neurological disorders .

Properties

Molecular Formula |

C12H8Cl2FNO |

|---|---|

Molecular Weight |

272.10 g/mol |

IUPAC Name |

3-fluoro-4-pyridin-3-ylbenzoyl chloride;hydrochloride |

InChI |

InChI=1S/C12H7ClFNO.ClH/c13-12(16)8-3-4-10(11(14)6-8)9-2-1-5-15-7-9;/h1-7H;1H |

InChI Key |

OXBURKDHDZBOAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)Cl)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.